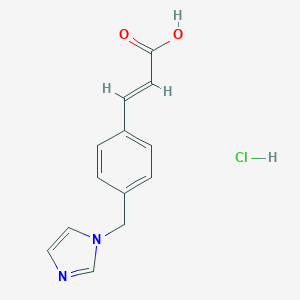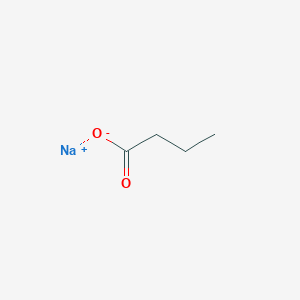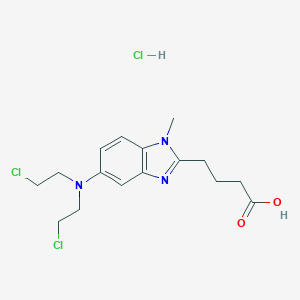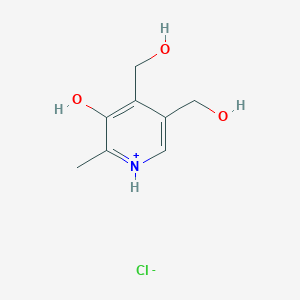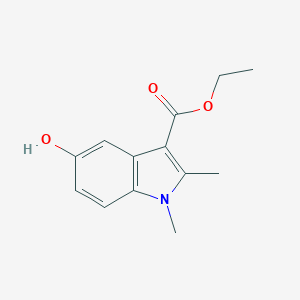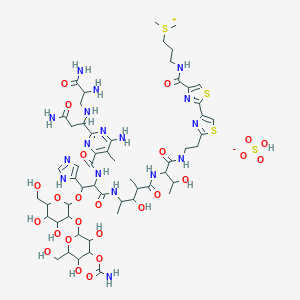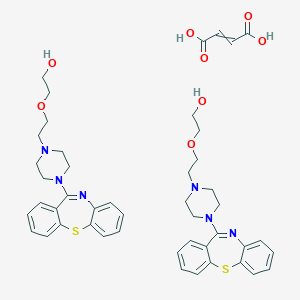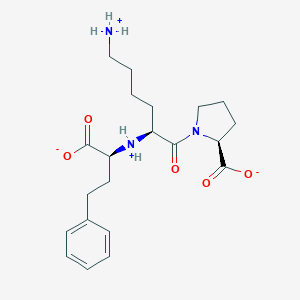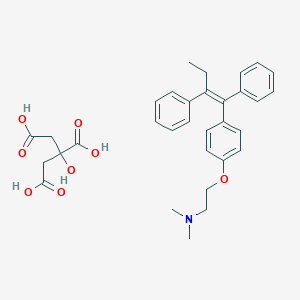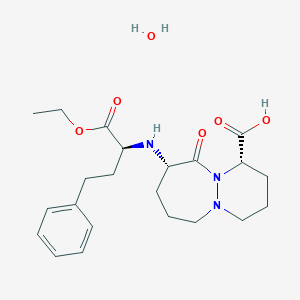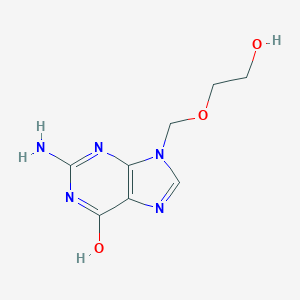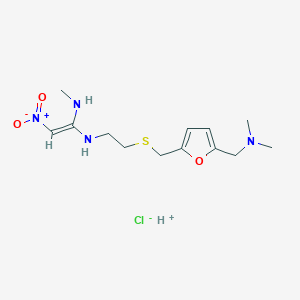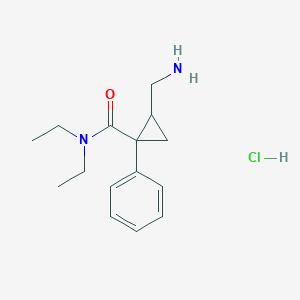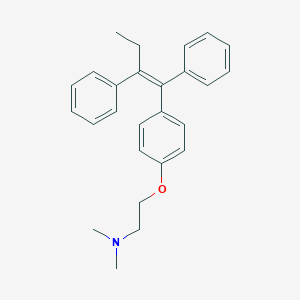
Tamoxifen
Descripción general
Descripción
El tamoxifeno es un modulador selectivo del receptor de estrógeno ampliamente utilizado en el tratamiento y la prevención del cáncer de mama. Fue sintetizado por primera vez en 1962 por la química Dora Richardson y desde entonces se ha convertido en una piedra angular en la terapia del cáncer de mama. El tamoxifeno funciona uniéndose a los receptores de estrógeno, inhibiendo así el crecimiento de las células cancerosas dependientes de los estrógenos .
Mecanismo De Acción
El tamoxifeno ejerce sus efectos uniéndose a los receptores de estrógeno, particularmente al receptor de estrógeno alfa. Esta unión evita que el estrógeno active el receptor, inhibiendo así el crecimiento de las células cancerosas dependientes de los estrógenos. El tamoxifeno también experimenta activación metabólica para formar metabolitos activos como el 4-hidroxi-tamoxifeno y el endoxifeno, que tienen una mayor afinidad por los receptores de estrógeno .
Compuestos Similares:
Anastrozol, Letrozol y Exemestano: Inhibidores de la aromatasa utilizados como alternativas al tamoxifeno en mujeres posmenopáusicas.
Singularidad: La singularidad del tamoxifeno radica en su doble función como antagonista del receptor de estrógeno en el tejido mamario y agonista en otros tejidos como el hueso y el hígado. Esta acción dual proporciona beneficios terapéuticos al tiempo que minimiza los efectos adversos .
Análisis Bioquímico
Biochemical Properties
Tamoxifen interacts with various enzymes, proteins, and other biomolecules. It is a triphenylethylene compound that is practically insoluble in water but soluble in ethanol, methanol, and acetone . This compound’s interaction with the estrogen receptor alpha (ERα) is crucial. The downregulation of ERα is a significant mechanism of this compound resistance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It attaches to the estrogen receptors in the cancer cell, blocking estrogen from attaching to the receptors. This slows or stops the growth of the tumor by preventing the cancer cells from getting the hormones they need to grow . This compound also induces cellular stress in the nervous system by inhibiting cholesterol synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer. It also binds DNA after metabolic activation to initiate carcinogenesis . This compound can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to this compound resistance .
Temporal Effects in Laboratory Settings
This compound has significant and sustained effects on glucose tolerance, independent of effects on insulin sensitivity, in mice . It also causes structural birth defects in mice when administered prenatally at a specific time point .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single dose of 50 mg/kg this compound at a specific developmental stage did not result in overt structural malformations. A single 200 mg/kg this compound dose caused cleft palate and limb malformations in the fetuses .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It is metabolized by enzymes such as CYP2D6, CYP2C9, CYP2C19, and CYP3A5 . Variants that cause decreased or inactive gene products lead to abnormal responses in this compound therapy .
Transport and Distribution
This compound is delivered to cells throughout the body by serum proteins in the bloodstream. Within seconds, it slips through cell membranes and ends up in the nucleus . It also affects the regulation of aquaporin (AQP)-2 and AQP3 in collecting ducts .
Subcellular Localization
This compound predominantly triggers mitochondrial events . It inhibits electron transfer in the respiratory chain at the levels of complex III (ubiquinol–cytochrome-c reductase) and, to a lesser extent, of complex IV (cytochrome-c oxidase) . This compound also affects the subcellular localization of AQP3 in collecting ducts .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El tamoxifeno puede sintetizarse a través de varios métodos. Una ruta eficiente implica la carbolithiación directa de diphenylacetylenes seguida de un acoplamiento cruzado con reactivos de alquenillitio. Este método emplea un catalizador basado en nanopartículas de paladio, logrando una alta selectividad y rendimiento .
Métodos de Producción Industrial: En entornos industriales, el tamoxifeno se produce típicamente a través de un proceso de síntesis de múltiples pasosLas condiciones de reacción a menudo implican el uso de bases fuertes y catalizadores de metales de transición para garantizar una alta eficiencia y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El tamoxifeno experimenta varias reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.
Sustitución: El tamoxifeno puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen enzimas del citocromo P450, que facilitan el proceso de hidroxilación.
Sustitución: Se utilizan a menudo nucleófilos fuertes como los reactivos de organolitio.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados, que son cruciales para la actividad farmacológica del tamoxifeno .
Aplicaciones Científicas De Investigación
El tamoxifeno tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Raloxifene: Another selective estrogen receptor modulator used primarily for osteoporosis and breast cancer prevention.
Anastrozole, Letrozole, and Exemestane: Aromatase inhibitors used as alternatives to this compound in postmenopausal women.
Uniqueness: this compound’s uniqueness lies in its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as bone and liver. This dual action provides therapeutic benefits while minimizing adverse effects .
Propiedades
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54965-24-1 (citrate) | |
| Record name | Tamoxifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034187 | |
| Record name | Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L | |
| Record name | SID56323502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells. Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin. The increase in sex hormon binding globulin limits the amount of freely available estradiol. These changes reduce levels of factors that stimulate tumor growth. Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells. This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis. Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β., Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model., Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen., Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens. | |
| Record name | Tamoxifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAMOXIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from petroleum ether. | |
CAS No. |
10540-29-1 | |
| Record name | Tamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tamoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tamoxifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAMOXIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C | |
| Record name | Tamoxifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAMOXIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tamoxifen interact with its target, the estrogen receptor alpha (ERα)?
A1: this compound acts as a selective estrogen receptor modulator (SERM). It binds to ERα, competing with estradiol, the natural ligand. This binding alters ERα conformation, preventing its dimerization and subsequent binding to DNA estrogen response elements. [] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb] This effectively blocks estrogen-mediated gene transcription, inhibiting cell growth in estrogen-dependent tissues like breast cancer cells. [] [https://www.semanticscholar.org/paper/053fe2c4c326359b65cf7e3f0a02d32dab0fd04a]
Q2: Does this compound only exhibit antagonistic effects on ERα?
A2: While primarily an antagonist in breast tissue, this compound can exhibit agonistic effects in other tissues, such as the endometrium. [] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb] This tissue-specific activity is attributed to different cofactor recruitment and ERα conformational changes induced by this compound binding. [] [https://www.semanticscholar.org/paper/00b20d9c53801cc2d8b9f7df9de99e2cd2276b8a]
Q3: Are there non-genomic effects of this compound?
A3: Yes, this compound exhibits non-genomic effects, independent of direct ERα-DNA interactions. [, ] [https://www.semanticscholar.org/paper/01540b2df01ae1100487f6e0a6981a9a1a1d56c9, https://www.semanticscholar.org/paper/007ba6c332b37e2cb486f76d65a470f1dec8e5f5] These effects include activating the MAPK/ERK 1/2 pathway, modulating protein kinase C (PKC) activity, and impacting phospholipase C (PLC) and phospholipase D (PLD) signaling. [, ] [https://www.semanticscholar.org/paper/04c857fac62e36a3af79b4457e8c56f19fd5b6b9, https://www.semanticscholar.org/paper/01540b2df01ae1100487f6e0a6981a9a1a1d56c9]
Q4: How does this compound affect polyamine metabolism in breast cancer cells?
A4: this compound and its metabolites, like endoxifen and 4-hydroxythis compound, suppress the activity of polyamine biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). [] [https://www.semanticscholar.org/paper/00722844a91eb40f49241f0fa37e441c1f150aae] This leads to reduced putrescine and spermidine levels, impacting cell growth and proliferation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C26H29NO and a molecular weight of 371.51 g/mol.
Q6: Are there any spectroscopic data available for this compound?
A6: While specific spectroscopic data was not presented in the provided research papers, this compound can be characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Q7: How is this compound formulated for administration?
A7: this compound is typically formulated as this compound citrate, a salt form that enhances its solubility. It is available in oral tablet form for both treatment and prevention of breast cancer. [, ] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb, https://www.semanticscholar.org/paper/0352ce4e6ed43ae1daa48019a63cf1348b233ffb]
Q8: Can this compound be incorporated into other delivery systems?
A8: Yes, research has explored alternative delivery systems for this compound to potentially improve its efficacy and bioavailability. This includes encapsulating this compound in gellan gum macrobeads and nanoparticles. [] [https://www.semanticscholar.org/paper/02b79351f5e04a64347f8da6865f901db16a1841]
Q9: How is this compound metabolized in the body?
A9: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. [, , ] [https://www.semanticscholar.org/paper/00da9c19537ca36736f764e684c7a4fa2943d706, https://www.semanticscholar.org/paper/047c726c3eed3576bebd884483a58e6f886dc156, https://www.semanticscholar.org/paper/05871451c73ed737a54146d6bd68979c78044f55] Key metabolites include 4-hydroxythis compound, N-desmethylthis compound (endoxifen), and this compound-N-oxide. [] [https://www.semanticscholar.org/paper/00da9c19537ca36736f764e684c7a4fa2943d706]
Q10: Do this compound metabolites contribute to its therapeutic effects?
A10: Yes, certain metabolites, like endoxifen and 4-hydroxythis compound, possess greater antiestrogenic potency than the parent drug. [, ] [https://www.semanticscholar.org/paper/00da9c19537ca36736f764e684c7a4fa2943d706, https://www.semanticscholar.org/paper/00722844a91eb40f49241f0fa37e441c1f150aae] Their formation and levels are influenced by genetic variations in metabolizing enzymes, potentially impacting treatment response. [] [https://www.semanticscholar.org/paper/00219a0a51e73cbcc86dceee7522240c48464c40]
Q11: Does this compound affect its own metabolism?
A11: this compound can induce CYP3A4, potentially enhancing its own clearance and impacting the metabolism of other concurrently administered drugs. [] [https://www.semanticscholar.org/paper/047c726c3eed3576bebd884483a58e6f886dc156]
Q12: How is this compound's efficacy assessed in preclinical settings?
A12: In vitro studies utilize cell-based assays, examining this compound's effects on cell proliferation, apoptosis, and gene expression in ERα-positive breast cancer cell lines, like MCF-7. [, , , , ] [https://www.semanticscholar.org/paper/04c857fac62e36a3af79b4457e8c56f19fd5b6b9, https://www.semanticscholar.org/paper/01540b2df01ae1100487f6e0a6981a9a1a1d56c9, https://www.semanticscholar.org/paper/00722844a91eb40f49241f0fa37e441c1f150aae, https://www.semanticscholar.org/paper/032f779820b89b9a6d98bbecdc0d4c7f5fdc5c40, https://www.semanticscholar.org/paper/03d6b5bd170cabe96084f62f16277a04584e7c37] In vivo studies employ animal models, including xenografts of human breast cancer cells in mice, to assess tumor growth inhibition and the impact of this compound on various biological parameters. [, , , ] [https://www.semanticscholar.org/paper/00838308a5421cf995053ad38ada2f335ba020ec, https://www.semanticscholar.org/paper/02d11e0aaef7266af363458f5bf89769dd401ddc, https://www.semanticscholar.org/paper/031abd7d17e2a673ae8880e650f9c7d59ac8b8de, https://www.semanticscholar.org/paper/02eaab02cc9b4501370fec295364602cff3556e0]
Q13: What have clinical trials revealed about this compound's efficacy?
A13: Large clinical trials, like the National Surgical Adjuvant Breast and Bowel Project (NSABP) P1 and the International Breast Cancer Intervention Study (IBIS-I), have demonstrated this compound's effectiveness in reducing the risk of breast cancer recurrence and development in high-risk women. [, , , ] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb, https://www.semanticscholar.org/paper/022f3b3bf2eff4c71578ece347522a521cf0f805, https://www.semanticscholar.org/paper/00ef97856341a720dff1e147175b45bd352d3e0d, https://www.semanticscholar.org/paper/0352ce4e6ed43ae1daa48019a63cf1348b233ffb] Studies have also shown that extending this compound treatment to 10 years can further reduce recurrence and mortality rates. [] [https://www.semanticscholar.org/paper/026a5d8df1aba133ec6dc0ba54e85af3c5f2b029]
Q14: What are some known mechanisms of this compound resistance?
A14: Resistance to this compound can develop through various mechanisms, including:
- ERα alterations: Mutations in ERα can alter its conformation or ligand binding affinity, impacting this compound sensitivity. [] [https://www.semanticscholar.org/paper/032f779820b89b9a6d98bbecdc0d4c7f5fdc5c40]
- Growth factor signaling: Increased activity of growth factor signaling pathways, like HER2 or PI3K/Akt, can bypass ERα-mediated growth inhibition, leading to resistance. [, ] [https://www.semanticscholar.org/paper/00c8cdbdfb12d9b3bf06eb7e3cad3447afd21d8c, https://www.semanticscholar.org/paper/053a03b34d24d1cc614eb10892cc0ca0952fa90e]
- Epigenetic modifications: Changes in DNA methylation or histone modifications can alter gene expression, impacting ERα activity and this compound response. [] [https://www.semanticscholar.org/paper/037ff4c5ea89c1a496db0f3e8b54364b32a7b1d1]
- Cancer stem cells: A subpopulation of cancer stem cells within a tumor may be inherently resistant to this compound and contribute to treatment failure. [] [https://www.semanticscholar.org/paper/032f779820b89b9a6d98bbecdc0d4c7f5fdc5c40]
- Tumor microenvironment: Interactions between tumor cells and surrounding stromal cells, like cancer-associated fibroblasts (CAFs), can promote resistance through various mechanisms, including exosome-mediated signaling. [] [https://www.semanticscholar.org/paper/00b430bdd585541932f265b4e2724b7fd900287e]
Q15: Can resistance to this compound lead to cross-resistance to other endocrine therapies?
A16: Yes, resistance to this compound can sometimes lead to cross-resistance to other endocrine therapies, such as aromatase inhibitors. [] [https://www.semanticscholar.org/paper/031abd7d17e2a673ae8880e650f9c7d59ac8b8de] This highlights the need for alternative treatment strategies and ongoing research to overcome resistance mechanisms.
Q16: Are there ongoing efforts to improve this compound delivery to specific targets or tissues?
A17: Yes, researchers are exploring strategies to enhance this compound delivery and potentially overcome limitations associated with oral administration. This includes developing nanoparticle formulations to improve bioavailability and target specific tissues, like tumors. [, ] [https://www.semanticscholar.org/paper/02b79351f5e04a64347f8da6865f901db16a1841, https://www.semanticscholar.org/paper/00b430bdd585541932f265b4e2724b7fd900287e]
Q17: Are there biomarkers to predict this compound response?
A18: Research has identified potential biomarkers for predicting this compound efficacy. This includes genetic variations in CYP2D6, a key enzyme involved in this compound metabolism. [, , ] [https://www.semanticscholar.org/paper/00219a0a51e73cbcc86dceee7522240c48464c40, https://www.semanticscholar.org/paper/053fe2c4c326359b65cf7e3f0a02d32dab0fd04a, https://www.semanticscholar.org/paper/02eaab02cc9b4501370fec295364602cff3556e0] Other candidate biomarkers include expression levels of certain genes and proteins, like ERα, Ki-67, and USP9X. [, , ] [https://www.semanticscholar.org/paper/053a03b34d24d1cc614eb10892cc0ca0952fa90e, https://www.semanticscholar.org/paper/037ff4c5ea89c1a496db0f3e8b54364b32a7b1d1, https://www.semanticscholar.org/paper/0245ec592b9b663bd0b3f9fc78d9194569402e21]
Q18: Can cervicovaginal smears provide information about this compound's effects?
A19: Studies have shown that cervicovaginal smears can reflect this compound's estrogenic effects on the cervicovaginal epithelium. [] [https://www.semanticscholar.org/paper/0296294fab07a71a8bd7a1351765654266a42968] The presence of endometrial cells in these smears may indicate an increased risk of endometrial adenocarcinoma in this compound-treated patients.
Q19: Does this compound influence lipid metabolism?
A20: Research suggests that this compound can inhibit lipoprotein lipase (LPL) activity, impacting triglyceride metabolism. [] [https://www.semanticscholar.org/paper/058a42eef67396d2b107d72c072b406d73c438d4] This may contribute to elevated serum triglyceride levels observed in some patients receiving this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


